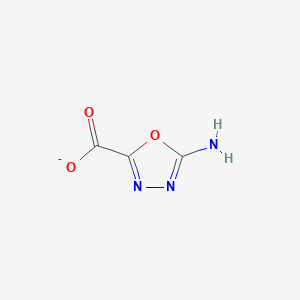

5-Amino-1,3,4-oxadiazole-2-carboxylate

Description

5-Amino-1,3,4-oxadiazole-2-carboxylate (CAS: 4970-53-0) is a heterocyclic compound with the molecular formula C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol. Structurally, it consists of a 1,3,4-oxadiazole ring substituted with an amino group (-NH₂) at the 5-position and a carboxylate ester (-COOEt) at the 2-position . Key physical properties include a density of 1.362 g/cm³, a boiling point of 289.1°C (at 760 mmHg), and a melting point of 128.6°C . The compound is typically stored at 2–8°C to maintain stability . Its SMILES string is CCOC(=O)C1=NN=C(O1)N, and its InChI key is ZRWPUFFVAOMMQA-UHFFFAOYSA-N .

The compound is used in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in synthesizing fused heterocycles or functionalized derivatives .

Properties

Molecular Formula |

C3H2N3O3- |

|---|---|

Molecular Weight |

128.07 g/mol |

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)/p-1 |

InChI Key |

CDCSNJVXRRSDFF-UHFFFAOYSA-M |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

- Hydrazide Synthesis : Diethyl oxalate reacts with hydrazine hydrate (80%) in ethanol at -20°C to form ethyl oxalylhydrazine.

- Cyclization : The hydrazide intermediate is treated with cyanogen bromide (BrCN) in methanol, followed by alkaline workup (pH 8.0) to yield ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.

Representative Data :

Advantages and Limitations

- Advantages : Uses inexpensive starting materials (diethyl oxalate, hydrazine).

- Limitations : Low yield due to competing side reactions; cyanogen halides require careful handling.

Phosphorus Oxychloride (POCl₃)-Mediated Dehydration

POCl₃ promotes cyclodehydration of semicarbazides or acylthiosemicarbazides.

Synthetic Procedure

Acylthiosemicarbazides (e.g., from o-benzoyl benzoic acid) are heated with POCl₃ under reflux, forming the oxadiazole core. For carboxylate derivatives, ethyl this compound is obtained via esterification post-cyclization.

Optimized Conditions :

Mechanistic Insights

POCl₃ acts as a dehydrating agent, facilitating intramolecular cyclization by removing water. The reaction proceeds via a thiosemicarbazide intermediate, which loses H₂S to form the oxadiazole ring.

One-Pot Copper-Catalyzed Arylation

A streamlined method combining oxadiazole synthesis and functionalization in a single pot.

Synthetic Procedure

- Oxadiazole Formation : Carboxylic acids react with N-isocyaniminotriphenylphosphorane (NIITP) to form 1,3,4-oxadiazoles.

- Arylation : Copper acetate catalyzes coupling with aryl iodides, introducing substituents at the 5-position.

Example :

Advantages

- Efficiency : Eliminates intermediate isolation.

- Scope : Compatible with heteroaryl, alkyl, and alkenyl carboxylic acids.

Photocatalytic Oxidative Cyclization

Visible-light-driven synthesis using eosin-Y and carbon tetrabromide (CBr₄).

Synthetic Procedure

Semicarbazones are irradiated under visible light (450 nm) with eosin-Y (photosensitizer) and CBr₄ (oxidant). Atmospheric oxygen facilitates dehydrogenative cyclization.

Representative Data :

Key Benefits

- Sustainability : Uses ambient oxygen and visible light.

- High Yields : >90% achieved for electron-rich aryl groups.

Large-Scale Amidoxime Route

Scalable synthesis via amidoxime intermediates for industrial applications.

Synthetic Procedure

- Amidoxime Formation : Cyanocarboxylates react with hydroxylamine hydrochloride in ethanol.

- Cyclization : Amidoximes are treated with acid anhydrides (e.g., acetic anhydride) to form 1,3,4-oxadiazoles.

Process Data :

Comparative Analysis of Methods

Table 1 : Synthesis Method Comparison

| Method | Reagents | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Hydrazide-BrCN | BrCN, hydrazine | 35 | Moderate | Low-cost starting materials |

| POCl₃ Cyclization | POCl₃, acylthiosemicarbazide | 60–75 | High | Well-established protocol |

| Copper-Catalyzed | NIITP, Cu(OAc)₂ | 70–85 | Moderate | One-pot functionalization |

| Photocatalytic | Eosin-Y, CBr₄ | 90–94 | Low | Eco-friendly, high yields |

| Amidoxime | Hydroxylamine, anhydrides | 80–90 | High | Industrial compatibility |

Characterization Data

Table 2 : Spectral Properties of Ethyl this compound

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less frequently reported.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of amino and carboxylate groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tosyl chloride, pyridine, carbonyl diimidazoles, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .

Scientific Research Applications

5-Amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. It is a versatile compound with applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

This compound is utilized in various scientific research applications:

- Medicinal Chemistry It serves as a building block in synthesizing potential pharmaceutical agents, including antimicrobial and anticancer compounds.

- Materials Science This compound is used to develop novel materials with unique electronic and optical properties.

- Biology It acts as a probe in biochemical assays to study enzyme activities and protein interactions.

- Industry It is used in synthesizing agrochemicals and other industrial chemicals.

Pharmaceutical Development

Ethyl this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders, offering potential therapeutic benefits .

Agricultural Chemicals

It is used in formulating agrochemicals, contributing to developing effective pesticides and herbicides that enhance crop yield and protect against pests .

Biochemical Research

Researchers use this compound in studies related to enzyme inhibition and metabolic pathways, aiding in understanding biological processes and disease mechanisms .

Material Science

This chemical is explored for its potential applications in creating novel materials, such as polymers and coatings, that exhibit improved durability and resistance to environmental factors .

Anticancer Drug Research

1,3,4-oxadiazoles are used in anticancer drug research . Shamsuzzaman et al. synthesized new anticancer steroidal oxadiazole, pyrrole, and pyrazole derivatives and tested them against the human leukemia cell line HL-60 by MTT assay . Their findings showed that 3′-[5′-mercapto-1,3,4-oxadiazole-2-yl] methoxy cholest-5-en was the most powerful anticancer compound with an IC 50 value of 17.33 . Abdel K. Mansour et al. synthesized new complex 1,3,4-oxadiazole derivatives from carbohydrazides. Among the tested derivatives, 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole and 2-(4-phenyl-5-benzoylamino-1,3-diphenyl-2-pyrazolin-5-yl)-1,3,4-oxadiazol-5(4H)-thione were found with in vitro anticancer potency, and 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole showed the most promising activity against leukemia cell lines (CCRF-CEM, K-562, MOLT-4, PRMI-8226, SR) .

Analytical Chemistry

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These interactions disrupt the growth and pathogenicity of bacteria, making it a promising candidate for antibacterial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Oxadiazole vs. Thiadiazole

Key Differences :

However, the carboxylate ester in the oxadiazole variant offers better solubility in polar solvents, facilitating reactions in aqueous environments .

Substituent Variations: Carboxylate Esters vs. Other Functional Groups

Replacing the carboxylate ester with groups like methylbenzene or phenylethanone (as in derivatives 2a-f and 3a-j from ) significantly impacts reactivity and application:

Physical and Chemical Properties

Limited data on direct analogs are available, but general trends can be inferred:

- Thermal Stability : The oxadiazole core’s oxygen atom confers higher thermal stability (boiling point ~289°C) compared to thiadiazoles, which may decompose at lower temperatures due to weaker S–N bonds .

- Solubility: The carboxylate ester group enhances solubility in organic solvents (e.g., ethanol, DMSO) compared to thiol or alkylated derivatives .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1,3,4-oxadiazole-2-carboxylate derivatives?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors or condensation reactions. For example, heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions (80–100°C, 6–8 hours) can yield oxadiazole cores . Ethyl or methyl ester derivatives (e.g., ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate) are synthesized via nucleophilic substitution or alkylation of carboxylate intermediates . Key parameters include:

- Catalysts : Use of dehydrating agents (e.g., POCl₃, H₂SO₄).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazide to carbonyl chloride) and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR (δ 7–8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ for ethyl 5-methyl derivatives: m/z 185.06) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents) or assay conditions. To address this:

- Systematic SAR Studies : Compare analogs with controlled substitutions (e.g., methyl vs. trifluoromethyl groups) using standardized assays (e.g., MIC for antimicrobial activity) .

- Table: Substituent Effects on Activity

| Substituent (R) | Biological Activity | Key Finding |

|---|---|---|

| -CH₃ | Antibacterial | Moderate activity against S. aureus |

| -CF₃ | Anticancer | IC₅₀ = 12 µM (HeLa cells) |

Q. What computational strategies predict target interactions of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations can identify binding modes:

Q. How can pharmacokinetic properties of this compound analogs be improved?

- Methodological Answer : Modify substituents to enhance solubility or membrane permeability:

- Lipophilicity : Introduce tert-butyl groups (logP reduction from 2.1 to 1.4) .

- Hydrogen Bonding : Add polar groups (e.g., -OH, -NH₂) to improve aqueous solubility.

- Prodrug Design : Convert carboxylate to ester prodrugs (e.g., ethyl → benzyl esters) for controlled release .

Experimental Design & Data Analysis

Q. What strategies mitigate instability of this compound in aqueous media?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under argon.

- Buffering : Use pH 7.4 phosphate buffer with 0.1% BSA to prevent hydrolysis.

- Stability Assays : Monitor degradation via HPLC at 254 nm over 24 hours .

Q. How to validate the antimicrobial activity of oxadiazole derivatives against resistant strains?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.